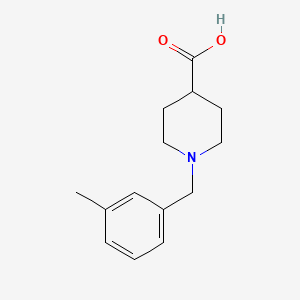

1-(3-Methylbenzyl)piperidine-4-carboxylic acid

説明

The compound "1-(3-Methylbenzyl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The structural motif of piperidine-4-carboxylic acid serves as a core for synthesizing a wide range of chemical entities that exhibit diverse biological activities.

Synthesis Analysis

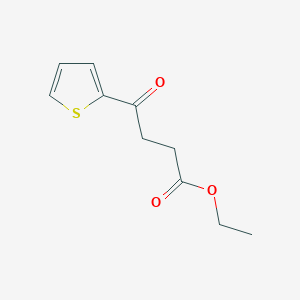

The synthesis of piperidine derivatives can involve multiple steps, including the formation of β-keto esters, enamine formation, and subsequent cyclization reactions. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine-4-carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines . Another approach includes the reduction of enamines derived from the condensation of piperidone with chiral amines, leading to protected piperidine carboxylic acids . Additionally, the synthesis of piperidine derivatives can be achieved through a Dieckmann reaction, as reported for the preparation of 2,4-piperidinedione-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and HRMS. For example, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide was determined using X-ray diffraction, revealing the axial and equatorial positions of substituents on the piperidine ring . The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been characterized, showing the presence of hydrogen bonding and C-H...π interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including aza-Michael additions, which are catalyzed by N-heterocyclic carbenes. This method allows for the intramolecular addition of alkyl amines to α,β-unsaturated carboxylic acids, leading to the formation of pyrrolidines and piperidines . Additionally, piperidine-4-ones can act as inhibitors for enzymes like coactivator-associated arginine methyltransferase 1 (CARM1), which is a target for hormone-dependent tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The zwitterionic nature of 4-piperidinecarboxylic acid, for example, allows it to form a three-dimensional assembly of hydrogen bonds with water molecules, as observed in its monohydrate form . The presence of substituents on the piperidine ring can also affect the compound's reactivity and interaction with other molecules, as seen in the complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid .

科学的研究の応用

Synthetic Transformations and Pharmaceutical Potential

1-(3-Methylbenzyl)piperidine-4-carboxylic acid and its derivatives are studied for their potential in synthesizing new pharmaceutical compounds. For instance, the reaction between glutaric anhydride and N-benzylidenebenzylamine, leading to the production of various piperidine derivatives, is explored for pharmaceutical applications (Burdzhiev & Stanoeva, 2006). Additionally, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate has been investigated for creating biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue & Chen, 2018).

Bioactivity and Molecular Synthesis

The synthesis of novel compounds from 1-(3-Methylbenzyl)piperidine-4-carboxylic acid derivatives and their bioactivity is a key area of research. A study focused on the synthesis of a compound from 1-(4-Methylbenzyl)piperidine-4-one oxime and its broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Anticancer Potential

Research into the anticancer properties of piperidine-4-carboxylic acid derivatives is ongoing. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents is explored, indicating the potential of these compounds in cancer therapy (Rehman et al., 2018).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid derivatives are essential in developing new chemical entities. For example, the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in natural product synthesis and pharmacology, are extensively studied (Ibenmoussa et al., 1998).

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous pharmaceuticals .

Result of Action

As a piperidine derivative, it may have diverse effects depending on its specific targets .

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJOEBTRLYMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397947 | |

| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylbenzyl)piperidine-4-carboxylic acid | |

CAS RN |

901920-98-7 | |

| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901920-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)